molecular formula C10H20O B3023413 (+)-Neomenthol CAS No. 2216-52-6

(+)-Neomenthol

Cat. No.: B3023413
CAS No.: 2216-52-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Description

(+)-Neomenthol: is an organic compound belonging to the class of terpenoids. It is a cyclic monoterpene alcohol with a characteristic minty odor and is one of the stereoisomers of menthol. This compound is naturally found in various essential oils, particularly in peppermint oil. It is widely used in the flavoring, fragrance, and pharmaceutical industries due to its cooling and refreshing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Pulegone: One common method for synthesizing (+)-Neomenthol involves the hydrogenation of pulegone. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

    Reduction of (+)-Isomenthone: Another synthetic route involves the reduction of (+)-isomenthone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually carried out in an inert solvent like tetrahydrofuran or diethyl ether.

Industrial Production Methods:

    Fractional Distillation of Peppermint Oil: Industrially, this compound can be obtained through the fractional distillation of peppermint oil, where it is separated from other menthol isomers based on their boiling points.

    Biotechnological Methods: Recent advancements have also explored the use of genetically engineered microorganisms to produce this compound from simple sugars through fermentation processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Neomenthol can undergo oxidation reactions to form neomenthone. Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: It can be reduced to neomenthol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, such as esterification with acetic anhydride to form neomenthyl acetate.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, sulfuric acid as a catalyst.

Major Products:

    Oxidation: Neomenthone.

    Reduction: Neomenthol.

    Substitution: Neomenthyl acetate.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: (+)-Neomenthol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology:

    Insect Repellent: It has been studied for its potential as a natural insect repellent due to its strong odor and low toxicity.

Medicine:

    Topical Analgesic: this compound is used in topical formulations for its cooling and soothing effects, providing relief from minor aches and pains.

    Antipruritic: It is also used in creams and ointments to relieve itching and irritation.

Industry:

    Flavoring Agent: Widely used in the food and beverage industry to impart a minty flavor to products.

    Fragrance: Utilized in the fragrance industry for its refreshing scent in perfumes, soaps, and cosmetics.

Comparison with Similar Compounds

    (-)-Menthol: The most common isomer of menthol, known for its strong cooling sensation and widespread use in various products.

    (+)-Isomenthol: Another stereoisomer with similar properties but differing in its spatial arrangement of atoms.

    Neomenthone: The oxidized form of (+)-Neomenthol, used in flavor and fragrance applications.

Uniqueness:

    Cooling Sensation: While all menthol isomers provide a cooling sensation, this compound is unique in its specific activation of TRPM8 receptors, making it particularly effective in topical analgesic applications.

    Chiral Purity: Its use as a chiral auxiliary in asymmetric synthesis highlights its importance in producing enantiomerically pure compounds, which is crucial in pharmaceutical applications.

Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Melting Point

100 °F (NTP, 1992), -22 °C
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Record name (+)-Neomenthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (+)-neomenthol?

A1: this compound has a molecular formula of C10H20O and a molecular weight of 156.27 g/mol.

Q2: Does this compound exhibit different physical properties compared to its enantiomer, (-)-menthol?

A2: Yes, despite having the same molecular formula and weight, this compound is a diastereomer of (-)-menthol. Diastereomers have different physical properties such as melting points and boiling points. This difference is clearly demonstrated by thin-layer chromatography and melting point analysis [].

Q3: How is this compound structurally related to other menthol isomers?

A3: this compound, along with (+)-isomenthol and (+)-neoisomenthol, are isomers of (-)-menthol. They share the same molecular formula but differ in the spatial arrangement of their atoms, specifically around the hydroxyl and methyl groups on the cyclohexane ring.

Q4: Are there any reported spectroscopic data available for this compound?

A4: While the provided research doesn't detail specific spectroscopic data, techniques like NMR spectroscopy and mass spectrometry are commonly used for structural characterization of compounds like this compound.

Q5: How is this compound biosynthesized in peppermint?

A5: In peppermint, this compound is synthesized from (-)-menthone via a reduction reaction catalyzed by a specific enzyme called this compound dehydrogenase [, ]. This enzyme exhibits stereospecificity, preferentially forming this compound over other isomers.

Q6: What is the metabolic fate of this compound in peppermint?

A6: Research suggests that this compound is rapidly converted to (+)-neomenthyl-β-D-glucoside in peppermint leaves [, ]. This glycosylation is believed to be a crucial step in the regulation of monoterpene levels and potentially in their transport within the plant.

Q7: Does the harvest date of peppermint affect this compound content?

A7: Yes, the essential oil composition of peppermint, including this compound content, can vary with the harvest date []. This variation may be attributed to changes in enzymatic activity and metabolic processes during plant development.

Q8: Are there any other plants where this compound is a significant component of their essential oil?

A8: Yes, besides peppermint, this compound has been identified as a significant component in the essential oil of Ziziphora clinopodioides [], Mentha gentilis [], and Blumea balsamifera [].

Q9: Does this compound exhibit acaricidal activity?

A9: Yes, research indicates that this compound possesses acaricidal activity against the stored food mite Tyrophagus putrescentiae [].

Q10: Does this compound contribute to the sensory perception of peppermint oil?

A10: While this compound contributes to the overall aroma profile of peppermint oil, it does not possess the characteristic cooling sensation associated with (-)-menthol [].

Q11: What are some important areas for future research on this compound?

A11: Future research could explore:* Detailed SAR studies: Investigating the impact of structural modifications on the biological activity of this compound and its isomers [, ].* Mechanism of action: Understanding how this compound interacts with biological targets to elicit its acaricidal effects.* Toxicity and safety profiles: Assessing the potential toxicity and safety of this compound for various applications. * Formulation and delivery: Developing efficient and stable formulations to deliver this compound for specific applications. * Environmental impact: Investigating the environmental fate and potential impact of this compound use.

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